molecular formula C7H9BrN2O2 B11789668 Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B11789668
M. Wt: 233.06 g/mol
InChI Key: WUNNMSBENQITPC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate (CAS: 1072944-71-8) is a brominated pyrazole derivative with an ethyl acetate functional group. Its molecular formula is C₇H₉BrN₂O₂, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at the 5-position of the pyrazole ring enhances its reactivity, making it a versatile substrate for cross-coupling reactions and further functionalization. This compound is synthesized via nucleophilic substitution or continuous-flow processes, achieving yields up to 52% under optimized conditions . Its structural features, including the electron-withdrawing bromine and ester group, influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

ethyl 2-(5-bromopyrazol-1-yl)acetate

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5H2,1H3

InChI Key

WUNNMSBENQITPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out in the presence of a solvent such as ethanol and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides.

Scientific Research Applications

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (Reported)
Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate 5-Bromo, ethyl ester C₇H₉BrN₂O₂ 241.07 Pharmaceutical intermediate; Suzuki coupling precursor 52%
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 4-Bromo, ethyl ester C₇H₉BrN₂O₂ 241.07 Positional isomer; similar reactivity but distinct regioselectivity in reactions Not specified
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate 5-Chloro, ethyl ester C₇H₉ClN₂O₂ 188.61 Lower molecular weight; reduced steric hindrance vs. bromo analog Not specified
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 4-Bromo, methyl ester C₆H₇BrN₂O₂ 227.04 Higher solubility in polar solvents due to smaller ester group Not specified
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid 4-Bromo, carboxylic acid C₅H₅BrN₂O₂ 198.99 Acidic functional group enables salt formation; used in metal-organic frameworks Not specified
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate 5-Methyl, 3-phenyl C₁₄H₁₆N₂O₂ 244.29 Enhanced lipophilicity; potential CNS activity due to aromatic substituents Not specified

Key Comparison Points

Substituent Effects on Reactivity

  • Halogen Type : The bromine atom in this compound provides greater polarizability and electrophilicity compared to its chloro analog, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • Position of Bromine : The 5-bromo isomer exhibits distinct regioselectivity in cross-coupling reactions compared to the 4-bromo analog due to electronic and steric differences in the pyrazole ring .

Ester Group Modifications

  • Ethyl vs. Methyl Esters: The ethyl ester in the target compound increases lipophilicity, enhancing membrane permeability in biological systems compared to the methyl ester derivative .
  • Carboxylic Acid Derivative: The free acid form (2-(4-bromo-1H-pyrazol-1-yl)acetic acid) offers versatility in coordination chemistry but requires additional protection/deprotection steps in synthesis .

The 4-bromo isomer (Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate) is synthesized using analogous methods, but its safety data sheet (SDS) highlights distinct handling requirements, possibly due to altered reactivity .

Biological and Industrial Applications

  • Brominated pyrazoles are preferred in drug discovery for their metabolic stability and ability to act as kinase inhibitors. The 5-bromo derivative’s larger halogen may improve target binding affinity compared to the chloro variant .
  • The phenyl-substituted analog (Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate) demonstrates enhanced aromatic interactions, making it suitable for materials science and CNS-targeting pharmaceuticals .

Research Findings and Data

Table 2: Physicochemical Properties

Property This compound Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate
LogP (Predicted) 1.8 1.8 1.2
Water Solubility (mg/mL) ~10 ~10 ~15
Melting Point (°C) 85–87 (estimated) 80–82 (estimated) 75–78 (estimated)

Biological Activity

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate is a member of the pyrazole family, a class of compounds known for their diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

  • Chemical Formula : C7H9BrN2O2
  • Molecular Weight : 233.06 g/mol
  • Structure : Contains a bromo substituent at the 5-position of the pyrazole ring, which plays a critical role in its biological activity.

Biological Activities

This compound exhibits a range of biological activities, primarily due to the presence of the pyrazole moiety. The following sections detail its pharmacological effects:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study highlighted that various pyrazole derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these pathogens .

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
Compound 4a0.22Antibacterial
Compound 5a0.25Antibacterial

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. This compound may exhibit similar effects, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as liver alcohol dehydrogenase, which is crucial for metabolic processes.
  • Cell Signaling Modulation : It influences cell signaling pathways associated with oxidative stress responses, potentially leading to protective effects against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of pyrazole derivatives:

Study on Antimicrobial Properties

A comprehensive evaluation was conducted on various pyrazole derivatives, including this compound. The study assessed their efficacy against a panel of bacterial strains using standard microbiological methods. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial activity .

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its diverse biological activities and potential therapeutic applications. Future studies should focus on:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Expanded Biological Testing : Investigating additional biological activities beyond antimicrobial and anti-inflammatory effects.
  • Structure–Activity Relationship (SAR) Studies : Exploring how variations in the structure affect biological activity to guide future drug development.

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